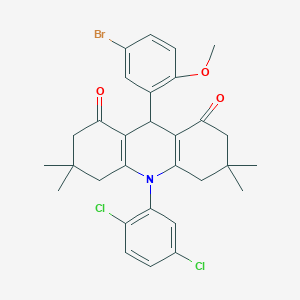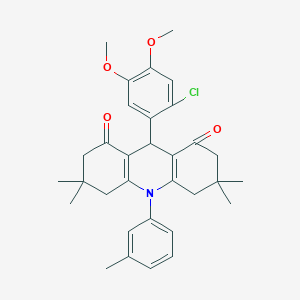![molecular formula C27H25ClN2O2 B307532 3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a synthetic compound that has been the focus of scientific research due to its potential application in various fields such as medicine, agriculture, and industry. This compound is also known as CDMB-2Me-Indole and is a member of the indole family of organic compounds.
Mecanismo De Acción
The mechanism of action of CDMB-2Me-Indole is not well understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and disrupting their DNA synthesis. In insects, CDMB-2Me-Indole is believed to disrupt their nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
CDMB-2Me-Indole has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In insects, CDMB-2Me-Indole has been shown to disrupt their nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CDMB-2Me-Indole in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. This compound also has several potential applications in various fields such as medicine, agriculture, and industry. The limitations of using CDMB-2Me-Indole in lab experiments are that its mechanism of action is not well understood, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on CDMB-2Me-Indole. In medicine, this compound could be further tested as a potential treatment for various types of cancer. In agriculture, CDMB-2Me-Indole could be further tested as a potential pesticide and its environmental impact could be studied. In industry, this compound could be further tested as a potential dye and its color properties could be optimized. Overall, more research is needed to fully understand the potential applications of CDMB-2Me-Indole in various fields.
Métodos De Síntesis
The synthesis of CDMB-2Me-Indole is a complex process that involves several steps. The starting materials for the synthesis are 2-methyl-1H-indole and 2-chloro-4,5-dimethoxybenzaldehyde. The reaction between these two compounds is catalyzed by a Lewis acid such as boron trifluoride etherate to form an intermediate product. This intermediate product is then treated with methyl magnesium bromide to form the final product, CDMB-2Me-Indole.
Aplicaciones Científicas De Investigación
CDMB-2Me-Indole has been the subject of extensive research due to its potential application in various fields. In medicine, this compound has been shown to have anticancer properties and has been tested as a potential treatment for breast cancer, leukemia, and lung cancer. In agriculture, CDMB-2Me-Indole has been shown to have insecticidal properties and has been tested as a potential pesticide. In industry, this compound has been tested as a potential dye and has been shown to have excellent color properties.
Propiedades
Fórmula molecular |
C27H25ClN2O2 |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
3-[(2-chloro-4,5-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H25ClN2O2/c1-15-25(17-9-5-7-11-21(17)29-15)27(19-13-23(31-3)24(32-4)14-20(19)28)26-16(2)30-22-12-8-6-10-18(22)26/h5-14,27,29-30H,1-4H3 |
Clave InChI |
RNVGKDIKYZBZNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307450.png)
![3-(Allylsulfanyl)-6-(5-bromo-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307451.png)
![(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307452.png)
![2-[bis(1-methyl-1H-indol-3-yl)methyl]-4,6-dibromophenyl ethyl ether](/img/structure/B307455.png)
![4-{7-Acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-ethoxyphenyl acetate](/img/structure/B307458.png)
![Allyl 6-(2-naphthyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307459.png)
![Ethyl 4-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307461.png)
![10-(4-bromophenyl)-9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B307462.png)

![2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B307465.png)
![Methyl 4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307466.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
![ethyl 4-{5-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307471.png)